N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline
Description
Properties
CAS No. |
97259-70-6 |
|---|---|
Molecular Formula |
C17H23N5O3S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline |
InChI |
InChI=1S/C17H23N5O3S/c1-3-5-11-25-12-10-21(4-2)15-8-6-14(7-9-15)19-20-17-18-13-16(26-17)22(23)24/h6-9,13H,3-5,10-12H2,1-2H3 |
InChI Key |
CDNQZZFCKSPREX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Diazotization of the Aromatic Amine
-
- N-(2-Butoxyethyl)-N-ethyl-4-aminobenzene derivative (aromatic amine precursor)
- Sodium nitrite (NaNO2)
- Hydrochloric acid (HCl), concentrated
- Ice-water bath to maintain 0–5 °C
-
- Dissolve the aromatic amine in dilute hydrochloric acid and cool the solution in an ice-water bath.
- Prepare a cold aqueous solution of sodium nitrite.
- Slowly add the sodium nitrite solution to the aromatic amine solution while maintaining the temperature below 5 °C to form the diazonium salt.
- Stir the mixture for 10–15 minutes to ensure complete diazotization.
Coupling with 5-Nitro-2-thiazolyl Derivative
-
- 5-Nitro-2-thiazolyl coupling component (nucleophilic aromatic compound)
- Sodium hydroxide (NaOH) or other base to maintain alkaline conditions
- Sodium chloride (NaCl) to aid precipitation
- Ice-water bath for temperature control
-
- Dissolve the 5-nitro-2-thiazolyl derivative in an alkaline aqueous solution (e.g., 2.5 M NaOH) and cool in an ice bath.
- Slowly add the diazonium salt solution to the coupling component solution with stirring, maintaining the temperature at 0–5 °C.
- Stir the reaction mixture for 10–20 minutes to complete coupling.
- Acidify the mixture slightly if necessary to precipitate the azo compound.
- Add sodium chloride to the reaction mixture to enhance precipitation.
- Heat gently to dissolve salts, then cool to room temperature and further in an ice bath to maximize product crystallization.
- Filter the precipitated azo dye, wash with cold water or saturated NaCl solution, and dry.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature (diazotization) | 0–5 °C | Prevents decomposition of diazonium salt |
| Temperature (coupling) | 0–5 °C | Controls reaction rate and selectivity |
| pH (coupling) | Slightly alkaline (pH ~8-10) | Ensures nucleophilicity of coupling partner |
| Reaction time | 10–20 minutes | Sufficient for complete coupling |
| Salt addition | ~1 g NaCl per 25 mL reaction | Enhances precipitation and purity |
Industrial scale synthesis may employ continuous flow reactors to maintain precise control over these parameters, improving yield and reproducibility.
Research Findings and Analytical Data
- The azo coupling reaction is highly selective, producing the target compound with minimal side products when temperature and pH are carefully controlled.
- The presence of the butoxyethyl and ethyl substituents on the aniline ring enhances solubility and influences the electronic properties of the azo dye, affecting color and reactivity.
- The nitro group on the thiazole ring acts as an electron-withdrawing substituent, stabilizing the azo linkage and contributing to the compound’s characteristic color and electrophilic behavior.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Diazotization | Aromatic amine + NaNO2 + HCl, 0–5 °C | Formation of diazonium salt intermediate |
| Coupling | Diazonium salt + 5-nitro-2-thiazolyl derivative + NaOH, 0–5 °C | Formation of azo bond, precipitation of product |
| Work-up | Acidification, NaCl addition, filtration | Isolation and purification of azo dye |
Chemical Reactions Analysis
Reduction of the Azo Group
The azo bond (-N=N-) undergoes reductive cleavage under specific conditions, yielding aromatic amines :
Reagents :
-
Sodium dithionite (Na₂S₂O₄) in aqueous alkaline media.
-
Catalytic hydrogenation (H₂/Pd-C).
Products :
| Reducing Agent | Products |
|---|---|
| Na₂S₂O₄ | N-(2-Butoxyethyl)-N-ethylaniline + 5-nitro-2-thiazolamine |
| H₂/Pd-C | Same as above, with potential further reduction of nitro groups to amines |
Mechanism :
Electrophilic Substitution
The aromatic rings participate in electrophilic substitution, influenced by substituents:
Benzene Ring (N-Substituted Aniline)
-
Activation : Electron-donating -N(CH₂CH₂OCH₂CH₂CH₂CH₃)(CH₂CH₃) groups activate the ring.
-
Directed Sites : Para and ortho positions relative to the azo group .
Thiazole Ring
-
Deactivation : The nitro group (-NO₂) at position 5 deactivates the ring, directing electrophiles to the less hindered position 4.
Example Reaction :
| Reagent | Reaction Type | Product |
|---|---|---|
| HNO₃/H₂SO₄ | Nitration | Not observed (nitro group inhibits further nitration) |
| Cl₂/FeCl₃ | Chlorination | Limited reactivity due to steric hindrance |
Nucleophilic Reactions
The nitro group on the thiazole ring is susceptible to nucleophilic substitution under strongly basic or reducing conditions:
Example :
Conditions : High-temperature hydrolysis (>100°C) in aqueous NaOH .
Thermal Decomposition
Azo compounds decompose exothermically upon heating, releasing nitrogen gas :
Pathway :
Products : Radical intermediates may recombine to form biphenyl derivatives or undergo oxidation.
Safety Note :
-
Explosive decomposition risk at concentrations >10% w/w in air .
-
Avoid contact with strong oxidizers (e.g., peroxides) or metal salts.
Coordination Chemistry
The thiazole sulfur and azo nitrogen can act as ligands for metal ions :
| Metal Ion | Complex Type | Application |
|---|---|---|
| Cu(II) | Square-planar | Catalytic dye degradation |
| Fe(III) | Octahedral | Sensor development |
Example Reaction :
Acid-Base Behavior
The compound exhibits basicity at the thiazole nitrogen (pKa ≈ 2.5) and the tertiary amine (pKa ≈ 9.8) . Protonation alters solubility and reactivity:
-
Acidic Media : Soluble via protonation of tertiary amine.
-
Neutral/Alkaline Media : Insoluble, precipitates as free base.
Photochemical Reactions
UV irradiation induces cis-trans isomerization of the azo group :
Outcome :
-
Reversible structural changes enable applications in photoresponsive materials.
-
Half-life of cis isomer: ~12 hours (25°C, dark conditions).
This compound’s reactivity profile highlights its versatility in synthetic chemistry, materials science, and industrial applications. Further studies are warranted to explore its catalytic and photodynamic properties.
Scientific Research Applications
The compound features a complex structure characterized by an azo linkage (-N=N-) and a thiazole moiety, which contributes to its unique optical and biological properties. The presence of the butoxyethyl and ethyl groups enhances its solubility and stability in various solvents.
Antifungal Activity
Recent studies have demonstrated that N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline exhibits significant antifungal properties. In vitro tests showed that it effectively inhibited the growth of various Candida strains, making it a potential candidate for antifungal drug development. The mechanism of action appears to be linked to its ability to disrupt fungal cell membranes through interaction with membrane proteins, as evidenced by fluorescence quenching studies involving bovine serum albumin .
Drug Likeness and Pharmacokinetics
The compound's pharmacokinetic properties were evaluated using SwissADME tools, indicating favorable characteristics for drug development. Parameters such as solubility, permeability, and metabolic stability were assessed, suggesting that this azo compound could be further explored as a therapeutic agent .
Nonlinear Optical Materials
Due to its unique electron-donating and electron-withdrawing groups, this compound is being investigated for its nonlinear optical (NLO) properties. Azo compounds are known for their ability to exhibit large hyperpolarizabilities, making them suitable for applications in laser technology and optical switches .
Dyeing and Pigmentation
As an azo dye, this compound can be utilized in textiles and cosmetics due to its vibrant color properties. The stability of the dye under light exposure makes it particularly valuable for applications requiring long-lasting coloration .
Photocatalysis
Research indicates that azo compounds like this compound can be used in photocatalytic processes to degrade organic pollutants under UV light. The interaction of the compound with TiO₂ surfaces has been studied to understand its adsorption behavior and efficacy in environmental remediation .
Case Study 1: Antifungal Efficacy Against Candida
In a controlled laboratory setting, the antifungal activity of this compound was tested against clinical isolates of Candida. The study reported inhibition zones ranging from 15 mm to 25 mm depending on the concentration used, indicating strong antifungal potential .
Case Study 2: Nonlinear Optical Properties
A study focusing on the NLO characteristics of this compound revealed that it possesses significant hyperpolarizability values compared to other known azo dyes. This property was attributed to its structural configuration, which facilitates effective electron delocalization across the molecule .
Mechanism of Action
The compound exerts its effects primarily through its azo and nitro groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The nitro group can be reduced to an amino group, which can participate in further chemical reactions. These transformations enable the compound to act as a versatile reagent in both chemical and biological systems .
Comparison with Similar Compounds
Chemical Structure :
- CAS No.: 97259-70-6
- Molecular Formula : C₁₇H₂₃N₅O₃S
- Key Features : Contains a nitro-substituted thiazole ring linked via an azo group to an aniline derivative with a butoxyethyl-ethyl substituent ().
Comparison with Structurally Similar Compounds
Structural Variations and Physical Properties
| Compound Name (CAS No.) | Substituent Group | Molecular Formula | Key Applications |
|---|---|---|---|
| N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline (97259-70-6) | Butoxyethyl (C₄H₉OCH₂CH₂) | C₁₇H₂₃N₅O₃S | Chemical intermediate |
| N-Ethyl-N-(2-hexoxyethyl)-4-[(5-nitrothiazol-2-yl)azo]aniline (97552-66-4) | Hexyloxyethyl (C₆H₁₃OCH₂CH₂) | C₁₉H₂₇N₅O₃S | Dye precursor or surfactant |
| Disperse Blue 124 (15141-18-1) | Acetyloxyethyl (CH₃COOCH₂CH₂) | C₁₆H₁₉N₅O₄S | Disperse dye for polyester textiles |
| N-Ethyl-4-((5-nitrothiazol-2-yl)azo)-N-(2-octyloxyethyl)aniline (CAS not specified) | Octyloxyethyl (C₈H₁₇OCH₂CH₂) | Likely C₂₁H₃₁N₅O₃S | Industrial dyes or coatings |
Key Observations :
- Chain Length : Increasing alkoxy chain length (butoxy → hexyloxy → octyloxy) enhances lipophilicity, influencing solubility in organic solvents and compatibility with hydrophobic matrices (e.g., polyester fibers in dyes) .
- Functional Groups : The acetyl ester in Disperse Blue 124 improves stability during storage but may hydrolyze during application to release active dye components .
Application Differences
- Dyes : Compounds like Disperse Blue 124 (C.I. 111938) are explicitly used for dyeing polyester due to their chromophoric azo-thiazole structure and thermal stability .
- Intermediates : The target compound (97259-70-6) and its hexyloxy/octyloxy analogs are likely intermediates for agrochemicals or pharmaceuticals, leveraging their nitro-thiazole moiety for bioactivity or further functionalization .
Biological Activity
N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline is a complex organic compound classified as an azo dye. Its molecular formula is , and it has garnered interest due to its potential biological activities, particularly in antimicrobial and antioxidant applications. This article delves into its synthesis, biological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a diazo-coupling reaction. The process begins with the diazotization of 2-amino-5-nitrothiazole, followed by coupling with N-(2-butoxyethyl)-N-ethylaniline in an acidic medium. This method is crucial for producing the compound in high yield and purity, especially in industrial settings where continuous flow reactors may be employed to maintain consistent conditions .
| Property | Details |
|---|---|
| CAS Number | 97259-70-6 |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline |
| InChI Key | CDNQZZFCKSPREX-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(OCC)N(CC)C1=CC=C(C=C1)N=NC2=NC=C(S2)N+[O−] |
Antimicrobial Properties
Research indicates that azo dyes, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential use in medical applications .
Antioxidant Activity
The antioxidant properties of azo dyes are also noteworthy. The ability of this compound to scavenge free radicals has been investigated, indicating potential health benefits in preventing oxidative stress-related diseases .
Mutagenic Effects
While the biological activity is promising, there are concerns regarding the mutagenic effects associated with azo compounds. The reduction of azo groups can lead to the release of aromatic amines, which are known to have mutagenic properties. This necessitates further investigation into the safety and environmental impact of this compound .
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various azo compounds against E. coli and Staphylococcus aureus. The results indicated that this compound displayed significant inhibitory effects on bacterial growth, supporting its potential as an antimicrobial agent .
- Antioxidant Studies : Another investigation focused on the antioxidant capacity of this compound, revealing its ability to reduce oxidative stress markers in vitro. This suggests that it may have therapeutic applications in conditions exacerbated by oxidative damage .
- Environmental Impact Assessment : Research assessing the environmental impact of azo dyes highlighted the need for careful evaluation due to their potential mutagenicity and toxicity upon degradation. This underscores the importance of regulatory measures when considering their use in various applications .
Q & A
Basic: What are the established synthetic routes for N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline, and what reaction conditions are critical?
The compound is synthesized via a two-step process: (1) diazotization of 2-amino-5-nitrothiazole under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) to generate the diazonium salt, followed by (2) coupling with N-(2-butoxyethyl)-N-ethyl-3-methylaniline in a buffered alkaline medium (pH 6–8) to form the azo bond. Temperature control during diazotization (<10°C) and precise pH adjustment during coupling are critical to prevent side reactions (e.g., hydrolysis of the diazonium salt or over-alkaline degradation of the amine). Post-reaction purification involves filtration, solvent washing, and recrystallization using ethanol or DMF .
Basic: How is the structure of this compound validated, and what spectroscopic techniques are prioritized?
Structural validation relies on a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic proton environments, substituent integration (e.g., butoxyethyl and ethyl groups), and nitro/thiazole ring positions.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z calculated vs. observed) and isotopic patterns.
- UV-Vis Spectroscopy : To confirm the π→π* transition of the azo group (λmax ~450–550 nm, depending on substituent effects).
For related azo-thiazole analogs, HRMS deviations <5 ppm and NMR coupling constants (e.g., J values for aromatic protons) are key indicators of purity .
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Stability studies indicate sensitivity to prolonged UV exposure due to azo bond degradation. Storage recommendations include amber glassware, inert atmospheres (N₂), and temperatures ≤4°C. Aggregation in aqueous buffers (pH >9) has been observed in structurally similar azo dyes, necessitating surfactant-assisted dispersion for in vitro assays .
Advanced: How can researchers optimize synthetic yield when scaling up production?
Key variables include:
- Catalyst Screening : Transition metal catalysts (e.g., Cu²⁺) may enhance coupling efficiency.
- Solvent Selection : Ethanol-water mixtures improve solubility of intermediates.
- Reaction Monitoring : Use HPLC or TLC to track diazonium salt stability and coupling progress.
For analogs, yields improved from 65% to 82% by maintaining stoichiometric excess of the coupling partner (1.2:1 amine:diazonium salt) and minimizing oxygen exposure .
Advanced: How should discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved?
Unexpected peaks may arise from:
- Regioisomeric Byproducts : Ensure diazotization occurs exclusively at the 2-thiazolyl position (confirmed via NOESY or COSY NMR).
- Tautomerism : Azo-hydrazone tautomerism in solution can split signals; variable-temperature NMR clarifies dynamic equilibria.
- Impurities : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC isolates minor components for reanalysis .
Advanced: What strategies address substituent effects on electronic properties in related azo-thiazole systems?
Substituent impacts (e.g., nitro groups, alkoxy chains) are studied via:
- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials influenced by electron-withdrawing/donating groups.
- DFT Calculations : Modeling HOMO-LUMO gaps to predict λmax shifts. For example, nitro groups reduce the HOMO-LUMO gap by 0.3–0.5 eV, aligning with bathochromic shifts observed experimentally .
Advanced: What in vitro assays are recommended for preliminary toxicity profiling?
- Ames Test : Assess mutagenicity via Salmonella typhimurium strains TA98/TA100.
- Cytotoxicity Screening : Use MTT assays on human hepatocyte (HepG2) or keratinocyte (HaCaT) cell lines.
- Reactive Oxygen Species (ROS) Detection : Fluorometric assays (e.g., DCFH-DA) to evaluate oxidative stress. Safety data for analogs emphasize handling in fume hoods with PPE due to limited chronic toxicity data .
Advanced: How can computational modeling predict photodegradation pathways?
- Time-Dependent DFT (TD-DFT) : Simulate excited-state behavior and bond cleavage sites (e.g., azo vs. nitro group cleavage).
- Molecular Dynamics (MD) : Model interactions with environmental matrices (e.g., water, soil). For similar dyes, simulations predicted nitro reduction as the primary degradation pathway, validated via LC-MS .
Advanced: What methodologies assess environmental persistence and bioaccumulation potential?
- OECD 301D : Closed Bottle Test for aerobic biodegradability.
- Soil Column Studies : Measure mobility using HPLC-UV to track compound migration.
- Bioconcentration Factor (BCF) : Use Daphnia magna or fish models (OECD 305). Current data gaps for this compound necessitate baseline ecotoxicology workflows .
Advanced: How are degradation mechanisms elucidated under simulated environmental conditions?
- Photolysis : Xenon-arc lamp exposure (simulating sunlight) with LC-HRMS to identify breakdown products (e.g., nitroso intermediates).
- Microbial Degradation : Incubate with Pseudomonas spp. and monitor via FTIR for functional group loss (e.g., nitro to amine). For related azo dyes, hydroxyl radicals (•OH) were identified as key degradants via ESR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
